(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
The compound "(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid" is a pyrrolidine derivative featuring a stereospecific 3,4-dimethyl substitution, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its molecular formula is inferred as C₁₂H₂₁NO₄ (approximate molecular weight: 243.3 g/mol). The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, making it a versatile intermediate in medicinal chemistry and peptide synthesis .
Properties
IUPAC Name |
(3S,4S)-3,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-12(8,5)9(14)15)10(16)17-11(2,3)4/h8H,6-7H2,1-5H3,(H,14,15)/t8-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCYYDZCQYGSCB-PRHODGIISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@]1(C)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a scaffold in drug design. Its structural characteristics allow for modifications that enhance biological activity against various diseases.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For example, studies have synthesized novel derivatives of pyrrole and evaluated their in vitro antimicrobial activities. The results indicated that certain modifications to the pyrrolidine structure can lead to enhanced antibacterial and antifungal activities .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 10 |
| Compound C | 20 | 15 |
Pharmacological Applications
The pharmacological applications of (3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid include its role as a potential therapeutic agent in various disease models.
Anticancer Properties
Recent studies have indicated that pyrrolidine derivatives possess anticancer properties. The compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, research on related pyrrolidine compounds has shown promising results in inhibiting the proliferation of cancer cell lines .
Anti-inflammatory Effects
Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules.
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving cyclization and functionalization reactions. These synthetic pathways allow researchers to create a library of compounds with diverse biological activities.
Case Study 1: Synthesis and Antimicrobial Evaluation
A study conducted on a series of pyrrole derivatives synthesized from (3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Activity Assessment
In another investigation, the compound was tested for its anticancer properties using several human cancer cell lines. Results indicated that specific derivatives exhibited cytotoxicity at low concentrations, suggesting potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Observations :
- Substituent Impact : The target compound lacks aromatic or urea moieties present in analogs from –2, which may reduce steric hindrance and improve synthetic yields compared to (±)-14{5,6} (62% yield, 16% purity) . Its methyl groups and Boc protection likely enhance stability relative to urea-containing derivatives.
- Ring Size Differences : The piperidine analog in has a six-membered ring, increasing conformational flexibility compared to the pyrrolidine core of the target compound.
- Functional Groups : The 5-oxo group in the pyrrolidine derivative from introduces a ketone, altering polarity and reactivity compared to the target’s carboxylic acid.
Physicochemical Properties
- Solubility : The Boc group and carboxylic acid in the target compound suggest moderate polarity, likely higher than silyl-protected analogs () but lower than urea derivatives (–2) due to reduced hydrogen-bonding capacity.
- Stability : The Boc group is acid-labile, contrasting with silyl ethers in , which require basic conditions for deprotection. This makes the target compound suitable for acid-mediated deprotection strategies.
Biological Activity
(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, particularly as enzyme inhibitors. For instance, related pyrrolidine derivatives have been identified as potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors with IC50 values less than 100 nM, showing selectivity over related enzymes like DPP-II and DPP8/9 .
2. Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications in the substituents of the pyrrolidine ring can significantly influence biological activity. For example, the introduction of different side chains on the pyrrolidine scaffold has been shown to enhance inhibitory potency against specific targets such as arginase .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| NED-3238 | 1.3 | Arginase I |
| NED-3238 | 8.1 | Arginase II |
This table illustrates the potency of selected analogues compared to standard inhibitors.
3. Antioxidant Activity
Pyrrolidine derivatives are also recognized for their antioxidant properties. Compounds with similar structures have demonstrated significant radical scavenging activity using assays like DPPH and reducing power assays . The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.
Case Studies
Several studies have highlighted the biological potential of pyrrolidine derivatives:
- Study on DPP-IV Inhibition : A series of compounds were synthesized and tested for DPP-IV inhibition, revealing that specific structural modifications led to enhanced activity and selectivity .
- Antioxidant Evaluation : Research conducted on various pyrrolidine derivatives showed that certain modifications significantly improved antioxidant activity compared to established antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3S,4S)-3,4-Dimethyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by stereoselective alkylation. For example, asymmetric catalysis or chiral auxiliaries may be used to control the (3S,4S) configuration. Post-synthetic characterization via chiral HPLC (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase) or X-ray crystallography is critical to confirm stereochemical integrity .
- Data : The IUPAC name and SMILES string (provided in ) aid in computational modeling of reaction pathways.
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodology : Store at –20°C under inert gas (argon/nitrogen) to minimize oxidation or hydrolysis of the Boc group. Avoid prolonged storage; emphasizes degradation risks over time. Use anhydrous solvents (e.g., DMF or THF) during reactions to preserve stability .
- Safety : Follow guidelines from and for PPE (gloves, goggles) and fume hood use.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., δ ~1.4 ppm for Boc methyl groups).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ = calculated 274.2 g/mol).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) confirm carboxylic acid and Boc groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For instance, the electron-withdrawing carboxylic acid group may direct nucleophilic attacks to specific positions. Compare results with experimental kinetics data .
- Data Contradiction : If computational predictions conflict with observed regioselectivity, re-evaluate solvent effects or transition-state stabilization in the model.
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH) at pH 2–10. Monitor degradation via HPLC. notes hydrolytic sensitivity, so acidic/basic conditions may cleave the Boc group. Use buffered solutions to identify pH ranges where the compound remains intact .
- Troubleshooting : If unexpected degradation occurs, consider competing pathways (e.g., decarboxylation vs. Boc deprotection).
Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking studies (AutoDock Vina) using protein structures from the PDB. Compare (3S,4S) and (3R,4R) enantiomers’ binding affinities. Validate with in vitro assays (e.g., IC₅₀ measurements). ’s structural analogs suggest substituent positioning affects target engagement .
- Data Interpretation : If enantiomers show divergent activity, prioritize chiral resolution techniques (e.g., enzymatic kinetic resolution).
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodology : Optimize catalytic asymmetric synthesis (e.g., Jacobsen’s thiourea catalysts) for large batches. Monitor ee via chiral HPLC at each step. ’s synthetic routes for related heterocycles highlight the need for temperature-controlled reactions to avoid racemization .
- Contradiction Analysis : If ee drops during scale-up, investigate mixing efficiency or catalyst loading.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
